molecular formula C7H11IN2 B5147499 1,4-Dimethylpyridin-1-ium-2-amine;iodide

1,4-Dimethylpyridin-1-ium-2-amine;iodide

Cat. No.: B5147499
M. Wt: 250.08 g/mol
InChI Key: FYZOLDNEGRSROJ-UHFFFAOYSA-N
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Description

Structurally, it combines a pyridinium cation with iodide as the counterion, offering unique solubility and stability properties.

Properties

IUPAC Name

1,4-dimethylpyridin-1-ium-2-amine;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.HI/c1-6-3-4-9(2)7(8)5-6;/h3-5,8H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOLDNEGRSROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=C1)C)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,4-Dimethylpyridin-1-ium-2-amine;iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,4-Dimethylpyridin-1-ium-2-amine;iodide involves its ability to transfer electrons, making it an effective oxidizing and reducing agent. The compound can interact with various molecular targets, including enzymes and other proteins, by altering their redox states. This interaction can lead to changes in the activity of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Iodide (KI)

  • Iodine Bioavailability : KI is a widely used iodine source in agriculture. In lettuce biofortification, single applications of KI (25 mg I kg⁻¹) increased iodine concentrations by 14.4–24.4× compared to controls, though split-dose applications (SDA) achieved higher accumulation (63.7×) .
  • Plant Biomass : KI application often reduces biomass, particularly at higher doses. For example, split-dose KI (25 mg I kg⁻¹) reduced lettuce head fresh weight (HFW) by 25% .
  • Antioxidant Response: KI treatments variably affect antioxidant enzymes. In tomato plants, daily foliar KI application increased non-enzymatic antioxidants (ascorbate by 22%, glutathione by 85%) but reduced superoxide dismutase (SOD) activity .

Potassium Iodate (KIO₃)

  • Bioaccumulation Efficiency : KIO₃ outperforms KI in iodine uptake. SDA of KIO₃ (25 mg I kg⁻¹) achieved 103.16 mg I kg⁻¹ dry weight in lettuce, the highest recorded value .
  • Biomass Impact : Single applications of KIO₃ (25 mg I kg⁻¹) increased lettuce biomass by 17.4×, suggesting lower phytotoxicity compared to KI .
  • Enzymatic Activity : KIO₃ consistently enhances antioxidant enzymes like ascorbate peroxidase (APX) and catalase (CAT) across plant species, even under stress conditions .

Chitosan-Iodine Complexes (Cs-KI/Cs-KIO₃)

  • Iodine Stability : Chitosan complexes reduce iodine volatilization by 20% compared to free salts, enhancing retention in soil .
  • Biofortification Efficiency : Cs-KIO₃ at 5 mg I kg⁻¹ increased lettuce biomass by 18% without compromising iodine uptake (23.1 mg I kg⁻¹ dry weight). In contrast, Cs-KI split doses reduced biomass by 15% .
  • Synergistic Effects : Chitosan’s plant-growth-promoting properties (e.g., eliciting phytoalexins) complement iodine delivery, though its molecular weight limits root absorption .

Key Research Findings: Data Tables

Table 1. Iodine Accumulation and Biomass in Lettuce

Compound Application Method Iodine Concentration (mg I kg⁻¹ DW) Biomass Change vs. Control
KI (25 mg I kg⁻¹) Single dose 14.4–24.4× -10%
KI (SDA) Split dose 63.7× -25% (HFW)
KIO₃ (25 mg I kg⁻¹) Single dose 17.4–18.2× +17.4×
KIO₃ (SDA) Split dose 103.16× -20%
Cs-KIO₃ (25 mg I kg⁻¹) Single dose 23.1× +18%
Cs-KI (SDA) Split dose 63.7× -15%

Source:

Table 2. Antioxidant Enzyme Activity Under Iodine Treatments

Compound SOD Activity APX Activity CAT Activity Non-Enzymatic Antioxidants
KI ↓ 30% (Tomato) No change ↑ 20% ↑ Ascorbate (22%), Glutathione (85%)
KIO₃ ↑ 15% ↑ 40% ↑ 35% No significant change
Cs-KIO₃ No change ↑ 25% ↑ 20% ↑ Phenolic compounds (12%)

Source:

Mechanistic Insights

  • Iodine Species Reactivity: Iodide (I⁻) acts as an inorganic antioxidant, scavenging ROS 12–500× faster than ascorbate/glutathione in aquatic plants . However, in terrestrial plants, excessive I⁻ disrupts redox balance, explaining its variable effects on biomass.
  • Chitosan Interactions: Electrostatic binding between chitosan’s amino groups and iodate enhances stability, while weaker interactions with iodide limit Cs-KI efficacy .
  • Application Methods : Split-dose applications improve iodine retention but may stress plants, whereas chitosan complexes mitigate toxicity through controlled release .

Q & A

Q. What are the optimal synthetic routes for preparing 1,4-Dimethylpyridin-1-ium-2-amine;iodide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via alkylation of 2-aminopyridine with methyl iodide in methanol under reflux (50–60°C for 2–4 hours). Key steps include:

  • Stoichiometric control to avoid over-alkylation.
  • Purification via recrystallization using ethanol or acetonitrile to remove unreacted precursors.
  • Characterization via 1H^1H-NMR (e.g., δ 8.5–9.0 ppm for pyridinium protons) and FTIR (C-N stretch at ~1574 cm1^{-1}) to confirm structural integrity .
  • Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, I content).

Q. How can spectroscopic and crystallographic techniques be employed to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated DMSO or CDCl3_3 to resolve aromatic protons and confirm dimethyl substitution patterns.
  • X-ray Diffraction (XRD) : Single-crystal XRD reveals packing motifs and counterion interactions (e.g., iodide-pyridinium hydrogen bonding). Crystallization in methanol/ethyl acetate yields suitable crystals .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M-I]+^+ ion for molecular weight validation.

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in amber vials to prevent light-induced degradation.
  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions. Conduct kinetic studies via UV-Vis monitoring at λ~270 nm to assess hydrolysis rates .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biomolecules (e.g., DNA or proteins)?

Methodological Answer:

  • Fluorescence Quenching : Use the compound as a quencher for ethidium bromide-DNA complexes. Calculate Stern-Volmer constants to quantify binding affinity .
  • Molecular Docking : Employ AutoDock Vina to model interactions with DNA grooves or enzyme active sites. Validate with circular dichroism (CD) spectroscopy to detect conformational changes .

Q. What strategies can elucidate its potential as a semiconductor or charge-transport material?

Methodological Answer:

  • Hole Conductivity : Measure via four-point probe techniques on thin films. Compare with copper iodide (a p-type semiconductor with ~40 S/cm hole conductivity) .
  • Bandgap Analysis : UV-Vis-NIR spectroscopy and Tauc plots determine optical bandgap (~3.0–3.5 eV). Combine with DFT calculations (e.g., Gaussian 09) to correlate structure-electronic properties .

Q. How can contradictory data on biological activity or material performance be resolved?

Methodological Answer:

  • Controlled Replication : Standardize solvent purity (e.g., anhydrous methanol) and environmental controls (humidity, oxygen-free glovebox for device fabrication).
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets (e.g., biological assay IC50_{50} vs. synthetic batch variables) to identify confounding factors .

Key Considerations for Experimental Design

  • Safety : Use PPE (gloves, goggles) due to iodide’s reactivity. Refer to SDS guidelines for handling pyridinium salts .
  • Reproducibility : Document batch-specific variables (e.g., solvent lot, humidity) in supplemental data.

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